4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one
Description
4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one is a chiral enaminone derivative characterized by a pent-3-en-2-one backbone substituted with a (1R)-2-hydroxy-1-phenylethylamino group. Enaminones, which feature a conjugated enone-amine system, are versatile intermediates in organic synthesis and coordination chemistry due to their ability to act as chelating ligands for transition metals . The (1R)-2-hydroxy-1-phenylethyl moiety confers stereochemical specificity, which is critical in biological interactions, such as enzyme inhibition .
Properties
CAS No. |
623947-64-8 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-[[(1R)-2-hydroxy-1-phenylethyl]amino]pent-3-en-2-one |
InChI |
InChI=1S/C13H17NO2/c1-10(8-11(2)16)14-13(9-15)12-6-4-3-5-7-12/h3-8,13-15H,9H2,1-2H3/t13-/m0/s1 |
InChI Key |
NZVWIZJBTMVAQZ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=CC(=O)C)N[C@@H](CO)C1=CC=CC=C1 |
Canonical SMILES |
CC(=CC(=O)C)NC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one typically involves the reaction of 2,4-pentanedione with an appropriate amine. One common method is to react 2,4-pentanedione with (1R)-2-hydroxy-1-phenylethylamine under acidic or basic conditions to form the desired enaminone . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted enaminones depending on the reagents used.
Scientific Research Applications
4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Antimicrobial Activity
- The Zn(II) complex of (Z)-4-((4-nitrophenyl)amino)pent-3-en-2-one exhibits broad-spectrum antimicrobial activity, attributed to the nitro group enhancing electron-withdrawing effects and metal coordination .
- In contrast, 3-chloro-4-{(4-chlorophenyl)amino}pent-3-en-2-one shows moderate activity, likely due to reduced solubility from chlorination .
Anticancer Mechanisms
Enzyme Inhibition
- The (1R)-2-hydroxy-1-phenylethylamino group in the target compound is structurally analogous to inhibitors of β-mannosidase, where stereochemistry dictates binding affinity (e.g., Ki = 135 nM for jack bean β-mannosidase) .
Stereochemical and Substituent Effects
- Stereochemistry : The (1R)-configuration in the target compound enhances selectivity in enzyme interactions, as seen in glycosidase inhibitors . Racemic or opposite configurations reduce potency.
- Substituents :
- Electron-withdrawing groups (e.g., nitro, chloro) improve antimicrobial activity but may reduce solubility.
- Bulky groups (e.g., 2,6-diisopropylphenyl) favor catalytic applications by preventing catalyst deactivation .
- Aromatic heterocycles (e.g., carbazole) enable π-stacking interactions critical for DNA intercalation in anticancer agents .
Biological Activity
4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one, also known by its CAS number 623947-64-8, is an organic compound characterized by a unique structure that includes a pentenone core with an amino group, a hydroxyl group, and a phenyl group. Its molecular formula is C13H17NO2, and it has a molecular weight of approximately 219.28 g/mol. The compound's biological activity is of significant interest due to its potential applications in pharmacology.
Molecular Structure
The compound features a chiral center adjacent to the hydroxyl group, which contributes to its stereochemistry and biological activity. Below is a summary table of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| CAS Number | 623947-64-8 |
| LogP | 3.22090 |
Functional Groups
The presence of the following functional groups enhances the compound's reactivity and potential biological interactions:
- Amino Group : Involved in various biochemical interactions.
- Hydroxyl Group : Contributes to hydrogen bonding and solubility.
- Pentenone Core : Provides conjugated double bonds that can participate in electrophilic reactions.
Antimicrobial Activity
A study on similar phenolic compounds found significant antimicrobial effects against various microorganisms, suggesting that 4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one may possess similar properties .
Anticancer Activity
Research on structurally related compounds has shown promising anticancer activity against multiple cancer cell lines, including HeLa cells. The mechanisms often involve induction of apoptosis and inhibition of cell proliferation .
Analgesic and Anti-inflammatory Effects
Preliminary studies suggest that compounds with similar structures may exhibit analgesic and anti-inflammatory properties through modulation of pain-associated proteins. For instance, docking studies indicate potential interactions with key receptors involved in pain pathways .
Study on Antimicrobial Activity
In a screening study, derivatives of phenolic compounds were evaluated for their antimicrobial properties. The results indicated that certain derivatives exhibited significant inhibition against bacterial strains, suggesting that similar mechanisms could be explored for 4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one.
Study on Anticancer Properties
A series of novel derivatives were synthesized and tested for their anticancer activity against various cell lines. Compounds showed varying degrees of effectiveness, with some leading to significant reductions in cell viability through apoptosis induction mechanisms .
Future Research Directions
Further investigation into the pharmacological profile of 4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one is warranted to elucidate its specific mechanisms of action and therapeutic potential. Key areas for future research include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To understand the biochemical pathways influenced by this compound.
- Derivatization Studies : To explore modifications that may enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
